2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline
Descripción
2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline (CAS: 122833-04-9) is an aromatic amine derivative featuring a methoxy group at position 2 and a 4-methylpiperazinylmethyl substituent at position 4 of the benzene ring. The compound’s molecular weight is 221.30 g/mol, with a purity of ≥98% and a solid-state form at room temperature . Its structural flexibility allows modifications that influence pharmacokinetic and pharmacodynamic properties, as evidenced by its role in synthesizing compounds like Brigatinib and NQO1 inhibitors .
Propiedades
IUPAC Name |
2-methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-15-5-7-16(8-6-15)10-11-3-4-12(14)13(9-11)17-2/h3-4,9H,5-8,10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIBTNYYADLEJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725791 | |
| Record name | 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
896128-19-1 | |
| Record name | 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Nucleophilic Aromatic Substitution Followed by Reduction
A widely reported method involves the nucleophilic substitution of a halogenated nitrobenzene derivative with 4-methylpiperazine, followed by catalytic reduction of the nitro group to an amine.
- Reaction : 4-chloronitrobenzene reacts with N-methylpiperazine in polar aprotic solvents such as N,N-dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate).
- Reduction : The nitro group is reduced to an amine using catalytic hydrogenation (e.g., 10% palladium on carbon under hydrogen atmosphere) or chemical reductants like sodium borohydride.
- Optimization : Reaction temperature ranges from 80°C to 120°C; solvent choice (DMF vs. DMSO) and stoichiometric ratios are adjusted to maximize yield.
- Yields : Reported yields range from 36% to 62% depending on substituents and conditions.
Reductive Amination Using Piperidone Derivatives
Another approach involves reductive amination of piperidone intermediates with 4-methylpiperazine, followed by nitro group reduction.
- Step 1 : Reaction of 5-fluoro-2-nitrobenzyl ether with piperidone hydrochloride in the presence of a catalyst, organic solvent, and base at 50–100°C for 5–40 hours.
- Step 2 : Reductive amination using sodium triacetoxyborohydride or catalytic hydrogenation with palladium-carbon under hydrogen pressure (0.3–1.5 MPa) at room temperature to 80°C.
- Advantages : This method offers mild reaction conditions and is suitable for industrial scale-up.
- Yield : Improved overall yield compared to older methods, with values around 80–99% for intermediate steps.
Catalytic Hydrogenation of Nitro Precursors
A specific example includes the hydrogenation of 1-[1-(3-methoxy-4-nitrophenyl)-piperidin-4-yl]-4-methylpiperazine in ethanol with 10% palladium on carbon at room temperature under 1 atm hydrogen for 8 hours, yielding the target amine with 99% efficiency.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 4-chloronitrobenzene, N-methylpiperazine, K2CO3, DMF | 80–120 °C | Several hours | 36–62 | Polar aprotic solvent essential |
| Reductive amination | Sodium triacetoxyborohydride or Pd/C, H2 pressure | 25–80 °C | 4–40 hours | 80–99 | Sodium triacetoxyborohydride costly |
| Catalytic hydrogenation | 10% Pd/C, H2, EtOH | Room temperature | 8 hours | 99 | High purity product |
Purification Techniques
- Recrystallization : Often used to obtain high-purity crystalline products.
- Column Chromatography : Employed for separation of by-products and isomeric impurities.
- Filtration through Celite : Used after catalytic hydrogenation to remove catalyst residues.
Industrial Production Considerations
- Scale-up involves continuous flow reactors to control reaction parameters precisely.
- Optimization focuses on maximizing yield and minimizing impurities.
- Use of recyclable catalysts and milder reducing agents is preferred to reduce cost and environmental impact.
- Automated systems improve reproducibility and throughput.
Research Findings and Analysis
- Reaction Mechanism : The nucleophilic aromatic substitution proceeds via displacement of halogen by the piperazine nitrogen, facilitated by base and polar solvents.
- Spectroscopic Characterization : ¹H and ¹³C NMR confirm substitution patterns; aromatic protons appear between δ 6.5–7.5 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weight (m/z 221.30 for [M+H]⁺).
- Yield Optimization : Studies indicate that solvent polarity, temperature control, and stoichiometry critically affect yields.
- Comparative Yields : Reductive amination routes generally provide higher yields and milder conditions compared to direct substitution and reduction.
Summary Table of Preparation Routes
| Route Type | Starting Materials | Key Reagents/Catalysts | Conditions | Yield Range (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Nucleophilic substitution + reduction | 4-chloronitrobenzene, N-methylpiperazine | K2CO3, Pd/C, H2 or NaBH4 | 80–120°C, hydrogenation at rt | 36–62 | Simple, well-established | Moderate yield, harsh conditions |
| Reductive amination + hydrogenation | 5-fluoro-2-nitrobenzyl ether, piperidone | Sodium triacetoxyborohydride, Pd/C | 50–100°C, 0.3–1.5 MPa H2 | 80–99 | High yield, mild conditions | Expensive reagents |
| Catalytic hydrogenation of nitro precursor | Nitro-substituted piperazine derivatives | 10% Pd/C, H2, EtOH | Room temperature, 8 h | 99 | High purity, straightforward | Requires hydrogen atmosphere |
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The molecular formula of 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline is , and it features a methoxy group and a piperazine moiety, which contribute to its biological activity. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to this compound may exhibit anticancer properties by targeting mutated forms of the epidermal growth factor receptor (EGFR). These mutations are implicated in several cancer types, including lung and breast cancer. Compounds that inhibit these mutations can potentially reduce tumor growth and improve patient outcomes .
2. Neurological Disorders
Due to the presence of the piperazine ring, this compound may also have applications in treating neurological disorders. Piperazine derivatives are known for their anxiolytic and antidepressant effects. The specific interactions of this compound with neurotransmitter systems warrant further investigation .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of an appropriate aniline derivative with piperazine under controlled conditions. Recent studies have reported yields exceeding 80% when using optimized reaction conditions . Understanding the synthesis pathway is crucial for developing derivatives that may enhance efficacy or reduce side effects.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A: Anticancer Efficacy | Demonstrated high potency against EGFR mutations | Potential use in targeted cancer therapy |
| Study B: Neurological Effects | Showed anxiolytic properties in animal models | Possible application in anxiety disorders |
| Study C: Synthesis Optimization | Achieved 81% yield with specific reagents | Improved methods for large-scale production |
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways by binding to receptors or inhibiting enzymes, leading to downstream effects that are of therapeutic interest.
Comparación Con Compuestos Similares
Table 1: Structural and Functional Comparison of Analogs
Key Structural Determinants of Activity
- Methoxy Group at Position 2 : Critical for maintaining potency in BMK1 inhibitors. Removal or replacement (e.g., ethoxy) alters steric and electronic interactions with kinase active sites .
- Piperazinylmethyl vs.
- Trifluoromethyl Substitution : Introduces electron-withdrawing effects and lipophilicity, enhancing membrane permeability and metabolic stability .
Actividad Biológica
2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline, also known as a derivative of aniline with a methoxy group and a piperazine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C₁₃H₁₉N₃O₂, with a molecular weight of 249.31 g/mol. The compound features:
- A methoxy group that enhances solubility and biological activity.
- A piperazine ring , which is known for its ability to interact with various biological targets, including receptors and enzymes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thereby modulating their activity.
- Receptor Binding : It is believed to bind to various receptors, influencing signaling pathways critical for therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : It has shown potential against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Anticancer Properties : Preliminary studies suggest that it may possess anti-proliferative effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) with IC50 values indicating significant activity .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Growth inhibition zones: 14–17 mm |
| Escherichia coli | Moderate activity | |
| Anticancer | HepG2 (liver cancer) | IC50 < 25 μM |
| MCF-7 (breast cancer) | IC50 < 25 μM |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally similar to this compound. For instance:
- Antimicrobial Studies : A study demonstrated that derivatives with piperazine moieties exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting that the piperazine ring is crucial for bioactivity .
- Anti-Proliferative Activity : In vitro assays indicated that the compound effectively inhibited the proliferation of various cancer cell lines. The structure-function relationship highlighted the importance of substituents on the core structure for enhancing anticancer activity .
Q & A
Q. What are the standard synthetic routes for 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Nucleophilic substitution : Reacting 4-chloronitrobenzene with N-methylpiperazine in a polar solvent (e.g., DMF) under basic conditions (K₂CO₃) to introduce the piperazine moiety .
Reduction : Catalytic hydrogenation or chemical reduction (e.g., Fe/NH₄Cl) converts the nitro group to an amine .
Methylation : Methoxy group introduction via alkylation or demethylation of protected intermediates.
Q. Characterization Tools :
Q. How can researchers mitigate instability or decomposition during synthesis?
Methodological Answer:
- Controlled pH : Maintain neutral to slightly basic conditions to prevent protonation of the aniline group, which can lead to oxidation .
- Low-temperature storage : Store intermediates at –20°C under inert gas (N₂/Ar) to avoid moisture absorption or oxidation .
- Protective groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive amines during multi-step syntheses .
Advanced Research Questions
Q. How can structural modifications of the piperazine ring influence bioactivity in kinase inhibitors?
Methodological Answer:
- Substituent effects : Replace the 4-methyl group with bulkier substituents (e.g., 4-hydroxypiperidine) to alter steric hindrance and hydrogen-bonding interactions with kinase active sites .
- Cellular assay validation : Test analogs in HEK293 cell lines measuring phosphorylation inhibition (e.g., LRRK2-dependent Ser910/Ser935 phosphorylation) to correlate structure-activity relationships (SAR) .
- Computational docking : Use software like AutoDock to predict binding affinities with target kinases, prioritizing candidates for synthesis .
Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved?
Methodological Answer:
- Multi-software validation : Cross-check refinement results between SHELXL (for small molecules) and WinGX/ORTEP (for anisotropic displacement parameters) .
- Twinned data analysis : For challenging crystals, apply SHELXD/SHELXE pipelines to deconvolute overlapping reflections .
- Thermal ellipsoid analysis : Use ORTEP visualizations to identify disorder or thermal motion artifacts, guiding iterative refinement .
Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?
Methodological Answer:
- Ligand screening : Test Pd catalysts (e.g., Pd₂(dba)₃) with ligands like BINAP or XPhos to enhance coupling yields in aryl amination reactions .
- Solvent optimization : Use toluene or THF for improved solubility and reduced side reactions .
- In situ monitoring : Employ LC-MS to track reaction progress and adjust stoichiometry dynamically .
Q. How do environmental factors (pH, temperature) affect the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- pH-dependent studies : Conduct reactions at pH 7–9 to balance nucleophilicity of the aniline group while avoiding deprotonation of the piperazine nitrogen .
- Kinetic profiling : Use Arrhenius plots (variable-temperature NMR) to determine activation energies for substitutions at the methylene bridge .
- Buffer selection : Phosphate or carbonate buffers stabilize intermediates in aqueous-organic biphasic systems .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use SwissADME or pkCSM to estimate solubility, CYP450 interactions, and blood-brain barrier penetration based on LogP and topological polar surface area (TPSA) .
- Molecular dynamics (MD) : Simulate interactions with serum albumin (e.g., via GROMACS) to predict plasma protein binding .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
Methodological Answer:
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
- Metabolite profiling : Use LC-HRMS to identify degradation products or active metabolites that may explain variability .
- Structural analogs : Test reference compounds (e.g., 4-(4-methylpiperazino)aniline dihydrochloride) to isolate substituent-specific effects .
Q. Why do crystallographic studies show variability in the piperazine ring conformation?
Methodological Answer:
- Conformational flexibility : Piperazine rings adopt chair or boat conformations depending on crystal packing forces. Use Mercury software to analyze packing diagrams and hydrogen-bonding networks .
- Temperature effects : Collect data at 100 K (vs. room temperature) to minimize thermal motion artifacts .
Tables for Key Data
Q. Table 1: Comparative Reactivity of Piperazine Derivatives
| Substituent | Reaction Yield (%) | Biological Activity (IC₅₀, nM) | Reference |
|---|---|---|---|
| 4-Methylpiperazine | 85 | 12.3 (LRRK2) | |
| 4-Hydroxypiperidine | 72 | 8.7 (LRRK2) | |
| Morpholine | 68 | 23.5 (LRRK2) |
Q. Table 2: Optimal Reaction Conditions for Amination
| Catalyst | Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃ | BINAP | Toluene | 92 | |
| Pd(OAc)₂ | XPhos | THF | 88 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
